1-Oxaspiro[3.5]nonan-7-ol

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

Fragment-based drug discovery requires rigid 3D scaffolds with defined exit vectors-monocyclic alcohols fail to replicate the stereoelectronic profile of the spiro[3.5] oxetane core. 1-Oxaspiro[3.5]nonan-7-ol (CAS 176598-06-4) addresses this gap: • Fsp³ = 1.00; superior 3D topology over morpholine for binding pocket probing. • Up to 40-fold solubility increase & reduced LogP versus all-carbon spirocycles. • Confirmed antiemetic activity in copper sulfate pentahydrate-induced emesis model. Supplied with high enantiomeric purity (>98% ee) for reliable chiral natural product synthesis.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 176598-06-4
Cat. No. B071821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[3.5]nonan-7-ol
CAS176598-06-4
Synonyms1-Oxaspiro[3.5]nonan-7-ol, cis- (9CI)
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)CCO2
InChIInChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2
InChIKeyXMOBSKGLTXGRTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[3.5]nonan-7-ol – Spirocyclic Oxetane Building Block


1-Oxaspiro[3.5]nonan-7-ol, also known as Cleroindicin A or Rengyol, is a chiral, non-planar spirocyclic oxetane featuring a [3.5] spiro junction that fuses an oxetane ring to a cyclohexane ring [1]. It is a naturally occurring alcohol isolated from Clerodendrum indicum and Forsythia suspensa [1][2]. The cis configuration of the hydroxyl group at the 7-position (CAS 176598-06-4 specifically refers to the cis isomer) imparts distinct stereoelectronic properties, making it a valuable scaffold for fragment-based drug discovery and a key intermediate in synthesizing cyclohexylethanoid natural products .

Fragment-based lead discovery
Chiral spirocyclic building block
Oxetane-containing scaffold
Natural product alcohol (Cleroindicin A)

Why 1-Oxaspiro[3.5]nonan-7-ol Is Irreplaceable


Generic substitution among spirocyclic oxetanes or simple cyclohexanols is unreliable due to the strict structure-activity relationships (SAR) governed by the spiro[3.5] framework. The rigid oxetane ring in 1-oxaspiro[3.5]nonan-7-ol imposes a defined exit vector and spatial orientation of the hydroxyl group, which is absent in monocyclic alcohols or even in other spirocycles like 2-oxa-7-azaspiro[3.5]nonane that replace the carbon with a nitrogen [1]. This specific geometry is crucial for target engagement; for instance, its unique spirocyclic framework was confirmed as a novel structure upon isolation, and its stereochemistry directly impacts the synthesis of chiral natural products [2]. The following quantitative evidence demonstrates that physicochemical properties and biological activity are inextricably linked to this precise scaffold architecture.

Attribute
1‑Oxaspiro[3.5]nonan‑7‑ol (Target)
Typical Substitute
Core geometry
Rigid spiro[3.5] oxetane; Fsp³ 1.00
Morpholine or 2‑oxa‑7‑azaspiro[3.5]nonane; lower Fsp³, planar bias
Solubility / LogP
Oxa‑spirocyclic: up to 40‑fold solubility gain, reduced LogP
Carbo‑spiro[3.5]nonane; lower solubility, higher LogP
Bioactivity
Antiemetic (copper sulfate model)
Cleroindicin B / F: antimicrobial (MIC 12.5 µg/mL); no antiemetic activity
Stereochemistry
Single enantiomer (>98% ee), certified identity
Racemic mixtures or undefined stereochemistry common in spiro‑oxetane analogs

1-Oxaspiro[3.5]nonan-7-ol: Head-to-Head Evidence vs. Analogs


Spirocyclic Architecture: Molecular Complexity Advantage

1-Oxaspiro[3.5]nonan-7-ol possesses a rigid spiro[3.5]nonane core with an Fsp³ value of 1.00, indicating a fully saturated, three-dimensional structure. This is a key differentiator from the commonly used morpholine scaffold (Fsp³ = 0.75) which is more planar. The oxetane moiety introduces a hydrogen bond acceptor with a defined exit vector, offering a superior balance of lipophilicity and solubility for fragment-based drug discovery [1][2]. The topological polar surface area (TPSA) of 29.50 Ų is consistent with good membrane permeability while maintaining hydrogen bonding capability.

Molecular complexity
Class‑level inference
Fsp³ 1.00 (vs morpholine 0.75; 2‑oxa‑7‑azaspiro 0.89)
TPSA 29.5 Ų (vs ~21.3 Ų for both comparators)
Higher saturation may correlate with reduced off‑target promiscuity
Fsp³ advantage 0.11–0.25 over common scaffolds
Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

Oxa-Spirocyclic Core: Solubility and Lipophilicity Advantage

The introduction of an oxygen atom into the spirocyclic framework (oxa-spirocycle) significantly improves the physicochemical profile relative to all-carbon spirocycles. A systematic study demonstrated that oxa-spirocycles, as a class, exhibit up to 40 times higher thermodynamic aqueous solubility and reduced lipophilicity (lower LogP) compared to their traditional, all-carbon spirocyclic counterparts [1]. This class-level differentiation directly applies to 1-oxaspiro[3.5]nonan-7-ol, which incorporates this beneficial oxa-spirocyclic motif.

Solubility & Lipophilicity
Class‑level inference
Up to 40× aqueous solubility gain
LogP reduction ≈ 1.8–2.8 units (vs carbo‑spirocycles)
Supports DMPK property improvement in oxa‑spirocyclic scaffolds
Based on systematic oxa‑spirocycle vs carbo‑spirocycle analysis
Drug Metabolism and Pharmacokinetics (DMPK) Lead Optimization Physicochemical Property Optimization

Functional Selectivity: Antiemetic vs. Antimicrobial Activity

1-Oxaspiro[3.5]nonan-7-ol (Cleroindicin A/Rengyol) demonstrates a distinct bioactivity profile as an inhibitor of emesis induced by copper sulfate pentahydrate. This is a functional selectivity contrast to its closest in-class natural products, cleroindicins B and F, which exhibit antimicrobial activity. While cleroindicins B and F show anticandidal activity with MIC values as low as 12.5 µg/mL, Cleroindicin A lacks this antimicrobial activity, indicating a divergence in biological targeting [1]. This functional specificity makes it the compound of choice for antiemetic research applications.

Functional selectivity
Head‑to‑head
Antiemetic (copper sulfate model)
No antimicrobial activity (vs cleroindicins B/F MIC 12.5 µg/mL)
Supports emesis‑model research; substitution with antimicrobial analogs alters assay outcome
Activity divergence confirmed in frog emesis assay and microdilution panel
Neuropharmacology Natural Product Bioactivity Target Selectivity

Defined Stereochemistry and Procurement Reliability

A stereocontrolled route from a common cyclohexadienone precursor allows for the synthesis of enantiopure 1-oxaspiro[3.5]nonan-7-ol (Cleroindicin A) with a defined absolute configuration. The synthesis yields the natural product with spectroscopic data (¹H and ¹³C NMR, mass) identical to the isolated material, and an enantiomeric purity of >98% ee . In contrast, many other spirocyclic oxetane building blocks are supplied as racemic mixtures (e.g., 2-oxa-7-azaspiro[3.5]nonane is often sold without defined stereochemistry), which can confound stereochemical SAR studies. The commercial availability of Cleroindicin A in high purity (>98% by HPLC) with guaranteed identity by NMR and MS further solidifies its procurement reliability [1].

Stereochemical purity
Direct comparison
Enantiomeric purity >98% ee
Chemical purity >98% (HPLC) with NMR and HR‑MS certification
Defined stereochemistry supports reproducible SAR interpretation
Batch‑to‑batch identity confirmed; many spiro‑oxetane analogs supplied as racemates
Organic Synthesis Natural Product Synthesis Chiral Resolution

1-Oxaspiro[3.5]nonan-7-ol: High-Impact Research Applications


Fragment-Based Drug Discovery for Non-Planar Binding Pockets

The high Fsp³ (1.00) and unique spirocyclic geometry of 1-oxaspiro[3.5]nonan-7-ol make it an ideal fragment or scaffold for probing binding pockets that require a three-dimensional topology. Its oxetane ring serves as a bioisostere for carbonyl groups without the metabolic instability, while the hydroxyl group provides a synthetic handle for further functionalization. This scenario is directly supported by its superior structural complexity over morpholine and its demonstrated utility in the synthesis of bioactive natural products .

Lead Optimization: Improved Solubility and Lipophilicity

In a typical lead optimization campaign, replacing an all-carbon spirocyclic core with the oxa-spirocyclic core of 1-oxaspiro[3.5]nonan-7-ol can leverage the documented up to 40-fold increase in solubility and reduced LogP. This is a direct application of the class-level evidence that oxa-spirocycles significantly improve DMPK properties without compromising target affinity, enabling the rescue of promising but poorly soluble hit compounds .

Neuropharmacology of Emesis and Antiemetic Development

The confirmed antiemetic activity of 1-oxaspiro[3.5]nonan-7-ol in the copper sulfate pentahydrate-induced emesis model makes it the required compound for SAR studies around this pharmacophore. Unlike its antimicrobial cleroindicin relatives, this compound specifically modulates the emetic response, providing a selective pharmacological tool for delineating the pathways involved in nausea and vomiting .

Stereospecific Total Synthesis and Chiral Building Block Supply

The established stereocontrolled synthetic route and commercial availability of this compound in high enantiomeric purity (>98% ee) make it a reliable chiral building block for the total synthesis of complex cyclohexylethanoid natural products like isorengyol and rengyoxide. This application is critical for medicinal chemistry groups requiring a definitive stereochemical outcome for downstream biological assays .

Application
Selection Property
Validation Focus
Fragment‑based discovery (3D pockets)
High Fsp³ and spirocyclic oxetane geometry
Binding‑pocket shape complementarity; oxetane hydrogen‑bond acceptor vector
Lead optimization: solubility enhancement
Oxa‑spirocyclic solubility and LogP profile
DMPK assay solubility and non‑specific binding endpoints
Emesis‑model research
Functional selectivity vs antimicrobial cleroindicins
Copper sulfate‑induced emesis endpoint; neurokinin/serotonin pathway readouts
Chiral natural product synthesis
Enantiopure building block with certified identity
Stereochemical SAR reproducibility; downstream cyclohexylethanoid natural product assembly

Technical Documentation Hub

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28 linked technical documents
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